molecular formula C15H21NO3 B13881904 Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate

Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate

Cat. No.: B13881904
M. Wt: 263.33 g/mol
InChI Key: RLWZMXCQUSZXSY-UHFFFAOYSA-N
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Description

Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate is a chiral carbamate derivative featuring a partially hydrogenated naphthalene (tetralin) backbone. The compound’s stereochemistry at positions 1 and 2 (both R configurations) and the presence of a hydroxyl group at C1 distinguish it from simpler carbamates. The tert-butyl carbamate group serves as a protective moiety for amines, commonly utilized in organic synthesis to enhance stability and control reactivity .

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl N-(1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-12-9-8-10-6-4-5-7-11(10)13(12)17/h4-7,12-13,17H,8-9H2,1-3H3,(H,16,18)

InChI Key

RLWZMXCQUSZXSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the tetrahydronaphthalenyl group. One common method involves the use of Boc (tert-butoxycarbonyl) protection, followed by a series of reactions to introduce the desired functional groups . The reaction conditions often include the use of organic solvents such as ethanol and the addition of reagents like Boc anhydride and ammonia .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbamate group can produce an amine .

Scientific Research Applications

Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate moiety can form hydrogen bonds and other interactions with enzymes and proteins, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Key Functional Groups Stereochemistry Notable Properties/Activities References
Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate C₁₅H₂₁NO₃ Hydroxyl, carbamate (1R,2R) Potential enzyme inhibition (inferred)
Tert-butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate C₁₈H₂₂ClN₂O₄ Chloro, quinone, carbamate Not specified Antimalarial, anticancer, CDC25 inhibition
Tert-butyl N-hydroxy-N-[(1S,2R)-2-(1-naphthyl)cyclopent-3-en-1-yl]carbamate C₂₀H₂₄N₂O₃ Hydroxyl, naphthyl, carbamate (1S,2R) Stabilized via O—H⋯O hydrogen bonds
N-[(1R,2R)-1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propionamide C₁₄H₁₉NO₃ Methoxy, amide (1R,2R) >95% purity, commercial availability

Stereochemical and Crystallographic Comparisons

  • Hydrogen Bonding Networks: The target compound’s hydroxyl group likely participates in hydrogen bonding, akin to the N–H⋯O interactions observed in tert-butyl N-{3-[(3-chloro-1,4-dioxo-naphthalen-2-yl)amino]propyl}carbamate, which forms R₂²(10) and C(10) motifs . Similarly, the cyclopentene-derived carbamate in utilizes O—H⋯O bonds to stabilize dimeric structures.
  • Stereochemical Impact : The (1R,2R) configuration in the target compound contrasts with the (1S,2R) diastereomer in , which may influence biological target specificity or crystallization behavior.

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound may improve aqueous solubility compared to the methoxy-substituted amide in .
  • Thermal Stability : Crystalline analogs (e.g., ) exhibit stability via hydrogen-bonded networks, suggesting the target compound may also form robust crystals suitable for X-ray analysis.

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